molecular formula C23H25FN2 B13735338 Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-

Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-

Katalognummer: B13735338
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: UARJXAJBIOESQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine,4,4’-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-] is a complex organic compound with the molecular formula C23H25FN2 and a molecular weight of 348.46. This compound is known for its unique structure, which includes a fluorophenyl group and two dimethylamino groups attached to a benzenamine backbone. It is used in various chemical and industrial applications due to its distinctive properties.

Vorbereitungsmethoden

The synthesis of Benzenamine,4,4’-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-] involves several steps. One common method includes the reaction of 2-fluorobenzaldehyde with N,N-dimethylaniline in the presence of a catalyst. The reaction conditions typically involve heating the mixture under reflux with a suitable solvent such as ethanol or methanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

Benzenamine,4,4’-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.

Wissenschaftliche Forschungsanwendungen

Benzenamine,4,4’-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-] has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments, including methylene red and C.I.

    Biology: The compound’s derivatives are used in biological assays and as analytical reagents for detecting specific ions or molecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.

    Industry: It is employed in the manufacture of dyes, pigments, and other chemical products.

Wirkmechanismus

The mechanism of action of Benzenamine,4,4’-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-] involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Benzenamine,4,4’-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-] can be compared with similar compounds such as:

    4,4’-Methylenebis(N,N-dimethylaniline): This compound is used in dye manufacture and as an analytical reagent.

    Benzenamine,4,4’-(1,2-ethenediyl)bis[N,N-dimethyl-]: Another similar compound used in various chemical applications.

The uniqueness of Benzenamine,4,4’-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-] lies in its fluorophenyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications.

Eigenschaften

Molekularformel

C23H25FN2

Molekulargewicht

348.5 g/mol

IUPAC-Name

4-[[4-(dimethylamino)phenyl]-(2-fluorophenyl)methyl]-N,N-dimethylaniline

InChI

InChI=1S/C23H25FN2/c1-25(2)19-13-9-17(10-14-19)23(21-7-5-6-8-22(21)24)18-11-15-20(16-12-18)26(3)4/h5-16,23H,1-4H3

InChI-Schlüssel

UARJXAJBIOESQF-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.